molecular formula C27H23N3O5 B2866785 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1326836-32-1

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2866785
CAS No.: 1326836-32-1
M. Wt: 469.497
InChI Key: WVITUTCARKSRGH-UHFFFAOYSA-N
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Description

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
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Scientific Research Applications

Novel Anti-Cancer Agent

The compound has shown promising results as a novel anti-cancer agent. A study demonstrated its effectiveness in extending the survival time of mice bearing B16BL6 melanoma and Lewis lung carcinoma, indicating its potential for cancer chemotherapy. The treatment with this compound resulted in a significant prolongation of survival time in both tumor models, with some mice becoming disease-free following the treatment. This suggests the compound may have therapeutic utility for cancer chemotherapy (Inami et al., 2002).

Synthesis and Molecular Structure

Another aspect of scientific research on this compound involves its synthesis and molecular structure analysis. Studies have isolated and characterized novel structures derived from similar chemical reactions, providing insights into the molecular architecture and potential reactivity of such compounds. These findings are crucial for understanding the compound's interactions at the molecular level and can guide the synthesis of derivatives with enhanced properties (Soldatenkov et al., 1996).

Analgesic and Antipyretic Potential

Research into environmentally friendly syntheses of potential analgesic and antipyretic compounds related to this chemical structure has been developed. These studies provide a green chemistry approach to drug design, offering potential pathways for creating safer, more sustainable pharmaceuticals. The research outlines synthetic routes for preparing compounds with analgesic and antipyretic properties, indicating the broader applicability of this chemical framework in medical science (Reddy et al., 2014).

Synthesis and Biological Activity

Investigations into the synthesis and biological activity of derivatives of this compound have highlighted its potential in producing substances with significant anti-inflammatory and analgesic activities. These studies expand the understanding of how structural modifications can influence the biological efficacy of chemical compounds, paving the way for the development of new therapeutic agents with targeted properties (Mazzone et al., 1987).

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-34-20-11-7-10-19(16-20)28-23(31)17-30-24-21-12-5-6-13-22(21)35-25(24)26(32)29(27(30)33)15-14-18-8-3-2-4-9-18/h2-13,16,25H,14-15,17H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVNMYAKIAOQCL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C[N+]2=C3C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N3O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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